molecular formula C18H16N2O3 B8696066 methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate

methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate

Cat. No. B8696066
M. Wt: 308.3 g/mol
InChI Key: HZVWVQLUJTYMDB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

methyl 2-[[2-(1H-indol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O3/c1-23-18(22)14-7-3-5-9-16(14)20-17(21)10-12-11-19-15-8-4-2-6-13(12)15/h2-9,11,19H,10H2,1H3,(H,20,21)

InChI Key

HZVWVQLUJTYMDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

[Route A/E modified] To a solution of 3-indoleacetic acid (5.79 g, 33.1 mmol) in 100 ml THF at room temperature was added 1,1-carbonyldiimidazole (5.36 g, 33.1 mmol). The reaction mixture was stirred for 15 minutes under nitrogen. Methyl anthranilate (5.0 g, 33.1 mmol) and PPTS (20.0 g, 80 mmol) were added to the reaction mixture which was then stirred at reflux for 24 hours, cooled, and concentrated to near dryness in vacuo. The product residue was partitioned between 1N hydrochloric acid and ethyl acetate. The two-phase mixture was heated until two clear layers were obtained. The aqueous layer was separated and the organic layer was allowed to cool, washed (water, lN NaOH, and brine), dried over anhydrous sodium sulfate, and concentrated in vacuo to dryness. The resulting product was triturated with ethyl acetate/hexane and collected by vacuum-assisted filtration to give 8.85 g of 2-(3-indolyl)-N-(2-methoxycarbonylphenyl)acetamide as a pale yellow granular solid which was deesterified by refluxing it in a mixture of 100 ml of methanol and 32 ml of lM NaOH for 30 minutes. The product acid was isolated by concentrating the deesterification mixture in vacuo, acidifying with 40 ml of lN hydrochloric acid, and then extracting it into ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to dryness. Trituration with ethyl acetate/hexanes and vacuum-assisted filtration provided 8.0 g of 2-(3-indolyl)-N-(2-carboxyphenyl)acetamide as an off-white solid: mp 205°-207° C.
Quantity
5.79 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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